molecular formula C12H16O4 B2362162 Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate CAS No. 1248492-18-3

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate

Cat. No. B2362162
CAS RN: 1248492-18-3
M. Wt: 224.256
InChI Key: DFQVDOTYMOEVQM-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate” is an ester compound, which are often used in a wide range of applications from plastics to pharmaceuticals . The presence of the methoxyphenyl group suggests that it might have aromatic properties, which could influence its reactivity and other properties .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a central carbon atom bonded to a methoxyphenyl group, a methyl group, a hydroxyl group, and a methoxy group .


Chemical Reactions Analysis

Esters, in general, can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids. They can also participate in transesterification reactions, where the alcohol part of the ester is exchanged with a different alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, size, and functional groups would influence properties like its boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis : Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate is involved in various synthetic processes. For instance, it's used in the synthesis of complex organic compounds, as demonstrated in the reaction with 1-methoxy-2-methyl-1-trimethylsilyloxyprop-1-ene, leading to derivatives like methyl 3-(4′methoxyphenyl)-2,2,4,4-tetramethylpentanoate (Collins & Jacobs, 1986).
  • Photophysical Properties : The compound has been studied for its unique luminescence properties, especially when substituted with different groups. These properties are significant in material science and photophysical applications (Kim et al., 2021).

Biological and Pharmacological Research

  • Phenylpropanoid Derivatives : It's a constituent in phenylpropanoid derivatives, which have shown potential in biological activities such as neuroprotection. Studies have isolated such derivatives from natural sources, indicating their importance in medicinal chemistry (Kim & Kim, 2000).

Organic Chemistry and Catalysis

  • Role in Aldol Reactions : The compound is involved in aldol reactions, which are pivotal in the synthesis of complex organic molecules. For instance, its derivatives have been used in stereoselective aldol reactions for the synthesis of carbohydrates (Montgomery et al., 1990).
  • Electron Oxidation Studies : Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate has been studied in electron oxidation processes, providing insights into reaction mechanisms in organic chemistry (Bietti & Capone, 2008).

Quantum Chemistry

  • Structural Analysis in Quantum Chemistry : Its derivatives are subjects in quantum mechanical structure elucidation, aiding in understanding complex organic reactions and molecular structures (Mason et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. In general, handling of chemicals should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(14,11(13)16-3)8-9-6-4-5-7-10(9)15-2/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQVDOTYMOEVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate

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